molecular formula C27H19ClFN5O3S B1681213 Takeda-6d

Takeda-6d

Cat. No.: B1681213
M. Wt: 548.0 g/mol
InChI Key: MDPMAXSABUPRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Takeda-6d has a wide range of scientific research applications, including:

Mechanism of Action

Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .

Target of Action

The primary targets of this compound are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, this compound can suppress the signaling pathways they are involved in .

Biochemical Pathways

This compound affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .

Pharmacokinetics

This compound is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .

Result of Action

The inhibition of BRAF and VEGFR2 by this compound leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where this compound showed tumor regression without severe toxicity .

Biochemical Analysis

Biochemical Properties

Takeda-6d interacts with several enzymes and proteins in biochemical reactions. It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, with IC50 values of 12, 7, and 1.5 nM, respectively . It also inhibits VEGFR2 with an IC50 value of 2.8 nM . These interactions are crucial for its role in inhibiting the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . It also inhibits VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to RAF kinases and VEGFR2, inhibiting their activity and thus disrupting the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model when administered at a dose of 10 mg/kg . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, this compound has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model . The effects of different dosages on other types of cells and tissues have not been extensively studied.

Metabolic Pathways

It is known to inhibit RAF kinases and VEGFR2, but the specific metabolic pathways these enzymes are involved in, and how this compound affects these pathways, is not clear .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: While specific industrial production methods for Takeda-6d are not widely documented, the compound is synthesized in research laboratories under controlled conditions. The process involves precise temperature control, solvent selection, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Takeda-6d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPMAXSABUPRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-(1-cyanocyclopropyl)benzoic acid (0.11 g, 0.5 mmol) produced in Example C62(ii) in oxalyl chloride (0.5 mL) was added N,N-dimethylformamide (40 μL), and the mixture was stirred at room temperature for 30 min, and concentrated to dryness under reduced pressure. This was dissolved in N,N-dimethylacetamide (1.0 mL), and the solution was added dropwise to a solution of N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide (0.115 g, 0.33 mmol) produced in Example C63(vi) in N,N-dimethylacetamide (1 mL) under ice-cooling. The reaction mixture was stirred at room temperature for 1 hr, and poured into water (50 μL), and the mixture was extracted with ethyl acetate (50 mL×2). The ethyl acetate layers were combined, and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→100/0), and recrystallized from methanol to give the title compound (80 mg, 44%) as colorless crystals.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
Name
N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide
Quantity
0.115 g
Type
reactant
Reaction Step Three
Name
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
44%

Synthesis routes and methods II

Procedure details

To a solution of N-{5-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]-2-fluorophenyl}-2-chloro-3-(1-cyanocyclopropyl)benzamide (9.0 g, 18.8 mmol) and pyridine (2.3 mL, 28.1 mmol) in tetrahydrofuran (90 mL) was added dropwise cyclopropanecarbonyl chloride (1.89 mL, 20.8 mmol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. Cyclopropanecarbonyl chloride (63 μL, 0.69 mmol) was further added and the mixture was stirred at room temperature for 12 hr. Water (100 mL) and saturated aqueous sodium hydrogen carbonate solution (100 mL) were added to the reaction mixture to give a suspension, and the mixture was stirred at room temperature for 30 min. The precipitate was collected by filtration, repeatedly washed with water, and dried under reduced pressure to give the title compound (9.85 g, 96%) as a white powder.
Name
N-{5-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]-2-fluorophenyl}-2-chloro-3-(1-cyanocyclopropyl)benzamide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
63 μL
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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